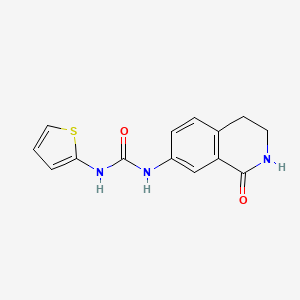

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a unique structure combining a tetrahydroisoquinoline moiety with a thiophene ring, making it an interesting subject for chemical and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea typically involves the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Urea Formation: The final step involves the reaction of the tetrahydroisoquinoline derivative with an isocyanate or carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the thiophene or tetrahydroisoquinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Applications De Recherche Scientifique

Modulation of FPRL-1 Receptor

The primary application of this compound lies in its ability to act as a modulator for the FPRL-1 receptor. This receptor is a G protein-coupled receptor involved in various inflammatory processes. The modulation of FPRL-1 can influence leukocyte trafficking and may be beneficial in treating conditions characterized by excessive inflammation.

Potential Therapeutic Uses

Research indicates that derivatives of this compound can be utilized in treating several conditions:

- Chronic Inflammatory Disorders : By modulating the immune response through FPRL-1, these compounds may help manage chronic conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

A patent document outlines the synthesis and testing of various derivatives based on this structure, highlighting their efficacy in preclinical models for inflammation-related diseases .

Efficacy in Preclinical Models

Studies have demonstrated that compounds similar to 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea exhibit significant anti-inflammatory effects in animal models. These findings support the hypothesis that targeting FPRL-1 can yield new treatments for inflammatory diseases.

| Study | Model | Findings |

|---|---|---|

| Patent WO2012109544A1 | Mouse model of inflammation | Demonstrated reduced leukocyte recruitment and inflammation markers |

| In vitro assays | Human monocytes | Showed modulation of cytokine release upon treatment with the compound |

Mécanisme D'action

The mechanism of action of 1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylurea: Similar structure but with a phenyl ring instead of a thiophene ring.

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(pyridin-2-yl)urea: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to other similar compounds

Activité Biologique

1-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the context of modulating the N-formyl peptide receptor like-1 (FPRL-1). This receptor is implicated in various inflammatory processes, making compounds that can modulate its activity valuable in therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, which is known for its diverse biological properties. The presence of a thiophene ring and a urea linkage enhances its pharmacological profile. This structure is significant as it allows for interactions with biological targets through multiple binding sites.

Modulation of FPRL-1 Receptor

Research indicates that this compound acts as a modulator of the FPRL-1 receptor. This receptor is a G protein-coupled receptor that plays a crucial role in immune response and inflammation. Activation of FPRL-1 has been associated with:

- Anti-inflammatory effects : By promoting the resolution of inflammation and inhibiting the migration of polymorphonuclear neutrophils (PMNs) and eosinophils .

- Leukocyte trafficking : The modulation of this receptor helps in the migration of monocytes to clear apoptotic cells from inflammatory sites .

Case Studies and Experimental Data

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| FPRL-1 Modulation | Inhibition of PMN migration | |

| Anti-inflammatory | Promotion of monocyte migration | |

| Antiviral | Activity against human coronaviruses |

Synthesis and Derivatives

The synthesis of this compound involves several steps that allow for the introduction of various substituents on the tetrahydroisoquinoline scaffold. This synthetic flexibility enables the exploration of different biological activities by modifying the chemical structure.

Table 2: Synthetic Approaches

| Compound | Methodology | Yield (%) |

|---|---|---|

| 1-(1-Oxo-Tetrahydroisoquinoline) | Reaction with thiophene derivatives | 71% |

| Urea derivatives | Formation via isocyanate reactions | Varies |

Propriétés

IUPAC Name |

1-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c18-13-11-8-10(4-3-9(11)5-6-15-13)16-14(19)17-12-2-1-7-20-12/h1-4,7-8H,5-6H2,(H,15,18)(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYGSXYFOMLPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.